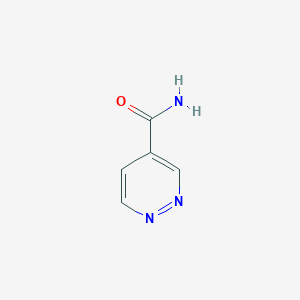

Pyridazine-4-carboxamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyridazine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBGCSXVYUDDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448276 | |

| Record name | Pyridazine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-47-1 | |

| Record name | Pyridazine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Pyridazine 4 Carboxamide and Its Derivatives

Conventional and Modern Synthetic Strategies for Pyridazine-4-carboxamide Core and Analogues

The synthesis of the this compound core and its derivatives has evolved to include a range of methodologies, each offering distinct advantages in terms of efficiency, diversity, and control over the final molecular architecture.

Condensation Reactions in this compound Synthesis

Condensation reactions are a foundational strategy for constructing the pyridazine (B1198779) ring. A common approach involves the cyclization of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For instance, the reaction of hydrazine hydrate (B1144303) with dicarbonyl compounds is a well-established method for forming the pyridazine core.

Further elaboration of this principle is seen in the synthesis of complex fused systems. Diethyl pyridazine-4,5-dicarboxylate, a related precursor, undergoes cyclization with o-phenylenediamine (B120857) in the presence of sodium hydride to yield a pyridazino[4,5-c] researchgate.netbenzodiazocine-5,12-dione system. researchgate.net This dione (B5365651) can then be subjected to mild alkaline hydrolysis to produce 6-(o-aminophenylcarbamoyl)-pyridazine-4-carboxylic acid, which subsequently cyclizes to 5-(benzimidazol-2-yl)pyridazine-4-carboxylic acid. researchgate.net These examples highlight how condensation reactions serve as a versatile tool for building upon the pyridazine framework to generate more complex derivatives.

Another illustrative pathway starts from 3-aminopyridine, which can be diazotized and then coupled with dimethylamine (B145610) to form a triazene (B1217601) precursor, demonstrating the assembly of key functional groups through condensation and related reactions. who.int

Multi-component Reactions for Scaffold Diversity Generation

Multi-component reactions (MCRs) offer a powerful and efficient approach to generating chemical diversity from simple starting materials in a single step. tcichemicals.comorganic-chemistry.org This strategy is particularly valuable for creating libraries of analogues for biological screening.

An example of an MCR for synthesizing pyridazine derivatives involves the ultrasound-assisted, three-component reaction of arylglyoxal hydrates, β-dicarbonyl compounds, and hydrazine hydrate in water. growingscience.com This green chemistry approach proceeds rapidly and produces 6-aryl-3-methylpyridazine-4-carboxylic acid esters in good to high yields without the need for a catalyst. growingscience.com The reaction is believed to proceed through the initial formation of an enamine from the β-dicarbonyl and hydrazine, which then attacks the arylglyoxal. growingscience.com

MCRs have also been employed to synthesize complex, fused pyridazine systems. The reaction of malononitrile, aldehydes, and 2-oxoglyoxalarylhydrazones can produce pyridazino[5,4,3-de] researchgate.netnaphthyridine derivatives, showcasing the ability of MCRs to construct intricate scaffolds in one pot. mdpi.com These reactions are characterized by their high atom economy and operational simplicity, making them attractive for generating diverse molecular libraries. tcichemicals.comresearchgate.netrsc.org

Regioselective Synthesis and Functionalization Approaches

Controlling the position of substituents on the pyridazine ring is crucial for modulating biological activity. Regioselective synthesis and functionalization methods are therefore of high importance. A significant challenge in heterocyclic chemistry is the direct and selective functionalization of C-H bonds. nih.govnih.govchemrxiv.org

While not directly applied to this compound in the provided literature, strategies developed for the regioselective functionalization of pyridines offer valuable insights. For example, the Minisci reaction, a method for radical alkylation of electron-deficient heterocycles, often yields mixtures of regioisomers. nih.govchemrxiv.org To overcome this, a strategy using a removable maleate-derived blocking group has been developed to direct decarboxylative alkylation specifically to the C-4 position of pyridine (B92270). nih.govnih.govchemrxiv.orgchemrxiv.orgorganic-chemistry.org This approach allows for the synthesis of C-4 alkylated pyridines from simple precursors, a strategy that could conceptually be adapted for pyridazine systems to achieve similar regiocontrol. nih.govchemrxiv.orgorganic-chemistry.org

In the synthesis of pyridazine derivatives, regioselectivity is often dictated by the nature of the starting materials and reaction conditions. For example, in the synthesis of pyridazino[3,4-b] nih.govbenzodiazepin-5-ones, the synthetic sequence begins with 3,6-dichloro-N-(2-chloro-5-nitrophenyl)-pyridazine-4-carboxamide, where the substitution pattern is pre-defined, guiding the subsequent cyclization and functionalization steps. nih.gov

Scaffold Hopping Strategies in this compound Design

Scaffold hopping is a drug design strategy that involves replacing a central molecular core with a different, isosteric or isofunctional scaffold to discover novel compounds with improved properties. researchgate.net This approach has been successfully applied to the design of this compound derivatives.

In one study, researchers used diflufenican (B1670562) as a lead compound and employed a scaffold-hopping strategy to design and synthesize new pyridazine derivatives targeting the phytoene (B131915) desaturase (PDS) enzyme. nih.govacs.org This led to the discovery of 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)this compound, which exhibited potent herbicidal activity. nih.govacs.org

Another example involves designing VEGFR-2 inhibitors by replacing the central pyridine carboxamide core of the known inhibitor sorafenib (B1663141) with a pyridazine nucleus. nih.govtandfonline.com This bioisosteric replacement and scaffold hopping led to the synthesis of novel pyridazine and triazolopyridazine derivatives with significant VEGFR-2 inhibitory potency. nih.govtandfonline.com This demonstrates the power of scaffold hopping to generate new intellectual property and identify chemotypes with desirable biological profiles. nih.gov

Mechanistic Investigations of this compound Formation and Derivatization

Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and designing new synthetic routes.

Transition State Analysis in Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms and analyzing transition states. acs.org While specific transition state analyses for the formation of the parent this compound were not detailed in the provided sources, studies on related systems provide a framework for understanding these processes.

For instance, in the alkylation of pyridine carboxamides with 1,3-propanesultone, quantum-chemical calculations were used to model the transition state. mdpi.com The calculations revealed that the sultone ring opens at the C-O bond, and the carbon atom coordinates to the nitrogen of the pyridine ring. mdpi.com The model also suggested that an intramolecular hydrogen bond between the sultone's oxygen and an amide hydrogen could stabilize the transition state, explaining the higher reaction yields observed for meta- and para-substituted isomers compared to ortho-isomers. mdpi.com

Similarly, DFT studies on the Pd(II)-catalyzed lactamization of C(sp³)–H bonds have identified key intermediates and transition states. rsc.org These studies show the catalytic cycle involves the formation of a six-membered metallacycle intermediate, followed by C-N bond formation through a defined transition state. rsc.org Such computational approaches could be applied to investigate the transition states in various this compound syntheses, such as the cyclization steps in condensation reactions or the bond-forming events in multi-component reactions, to gain a deeper understanding of the reaction pathways. acs.orgacs.org

Influence of Substituents on Reaction Yield and Selectivity

The regioselectivity of functionalization reactions, such as lithiation, on the this compound scaffold is profoundly influenced by the choice of protecting groups on the carboxamide nitrogen. These substituents exert directing effects that can favor one substitution site over another, thereby controlling the isomeric purity of the product.

One of the most effective strategies for functionalizing the pyridazine ring is through directed ortho-metalation, where a substituent directs deprotonation to an adjacent position. In the case of N-substituted pyridazine-4-carboxamides, the substituent on the amide can direct metalation to either the C-5 or C-6 position. Research demonstrates that sterically bulky groups can provide high regioselectivity. For instance, using a bulky N-(tert-butyl) protecting group on the carboxamide effectively directs lithiation exclusively to the 5-position. This high selectivity is attributed to the steric hindrance posed by the tert-butyl group, which blocks access to the C-3 position and favors deprotonation at the less hindered C-5 position. In contrast, a less bulky N-benzyl group is a poorer directing group, leading to the formation of a mixture of 5- and 6-substituted derivatives, which complicates purification and reduces the yield of the desired isomer.

The reaction conditions, particularly temperature and the base used, are also critical. The use of strong, non-nucleophilic bases like lithium tetramethylpiperidide (LTMP) at low temperatures (e.g., -70°C) is crucial for minimizing side reactions and achieving clean deprotonation.

The electronic properties of substituents also play a significant role in reaction yield. In related heterocyclic systems, it has been observed that substrates bearing electron-releasing groups (ERGs) tend to increase reactivity and yield, while those with electron-withdrawing groups (EWGs) decrease reactivity. rsc.org This principle is due to the stabilization or destabilization of charged intermediates formed during the reaction.

| N-Substituent on Carboxamide | Directing Effect (Position of Lithiation) | Product Selectivity | Notes |

|---|---|---|---|

| tert-Butyl | C-5 | High (favors 5-substitution) | The bulky group provides steric hindrance that directs metalation away from the C-3 position. |

| Benzyl (B1604629) | C-5 and C-6 | Low (mixture of isomers) | Less steric bulk results in poor regiochemical control. |

Synthesis of Coordinated this compound Complexes and Metal-Organic Assemblies

The this compound scaffold is an excellent ligand for the construction of coordination complexes and metal-organic assemblies. The two adjacent nitrogen atoms of the pyridazine ring, along with the oxygen and nitrogen atoms of the carboxamide group, provide multiple donor sites for coordination with metal ions. bendola.comresearchgate.net This versatility allows for the synthesis of a wide range of structures, from simple discrete molecules to complex one-, two-, or three-dimensional polymers and self-assembled cages. tandfonline.comtandfonline.com

The synthesis of these complexes often involves reacting a this compound derivative with a metal salt under various conditions. Common methods include one-pot reactions under reflux and solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperature and pressure. tandfonline.com The choice of metal ion, ligand substituents, and reaction conditions determines the final architecture of the assembly.

For example, pyridazine carboxyl derivatives have been used to construct complexes with transition metals like copper(II). tandfonline.com A study using 5-methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid, a close analogue of this compound, reported the synthesis of both a zero-dimensional (discrete) complex and a one-dimensional coordination polymer with Cu(II). tandfonline.com In the discrete complex, the ligand coordinates to the copper ion, and the individual complex units are further organized into a 3D supramolecular framework through hydrogen bonding. tandfonline.com In the 1D polymer, an auxiliary ligand was used to link the copper-pyridazine units into a chain. tandfonline.com

The principles of self-assembly have also been applied to create highly ordered, discrete supramolecular structures like metal-organic cages. In sophisticated examples, pyridazine-containing ligands have been used to form palladium-based cages with specific geometries, such as Pd₄L₈ tetrahedra and Pd₃L₆ double-walled triangles. nih.gov The formation of these complex structures is directed by the specific geometry of the ligand. Furthermore, chemical modification of the ligand after the initial assembly, such as the oxidation of a flexible 1,4-dihydropyridazine linker to a rigid aromatic pyridazine, can induce a structural transformation from one type of cage to another. nih.gov

The solvothermal method is widely employed for creating extended networks known as Metal-Organic Frameworks (MOFs). umt.edu.mymdpi.com In this approach, a pyridazine-based ligand and a metal salt are heated in a solvent, leading to the crystallization of a porous framework. Ligands like 3,5-pyridinedicarboxylic acid, which has structural similarities to this compound derivatives, have been used to synthesize novel MOFs with various metal ions including Cd(II), Co(II), Zn(II), and Ni(II). umt.edu.my

| Metal Ion | Ligand | Synthetic Method | Resulting Structure | Reference |

|---|---|---|---|---|

| Cu(II) | 5-methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid | Not specified | Zero-dimensional (discrete) complex and 1D coordination polymer | tandfonline.com |

| Tb(III), Eu(III) | Methyl 4-methyl-3-(pyridine-4-carbonylamino)benzoate | Solvothermal | Spatially organized coordination compounds | tandfonline.com |

| Zn(II), Cu(II) | Methyl 4-methyl-3-(pyridine-4-carbonylamino)benzoate | One-pot reflux | Discrete complexes and a 1D coordination polymer | tandfonline.com |

| Pd(II) | Tetrazine-functionalized pyridazine precursor | Self-assembly followed by chemical modification | Pd₄L₈ tetrahedral cages and Pd₃L₆ triangular prisms | nih.gov |

| Cd(II), Co(II), Zn(II), Ni(II) | 3,5-pyridinedicarboxylic acid | Solvothermal | Metal-Organic Frameworks (MOFs) | umt.edu.my |

Spectroscopic and Crystallographic Characterization in Pyridazine 4 Carboxamide Research

Advanced Spectroscopic Techniques for Structural Elucidation of Pyridazine-4-carboxamide and its Derivatives

Spectroscopic methods are indispensable tools for probing the molecular framework of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's structure, connectivity, and electronic nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including this compound and its derivatives. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are used to identify the different types of protons and carbons present in the molecule based on their chemical shifts (δ). For this compound, the aromatic protons on the pyridazine (B1198779) ring are expected to appear in the downfield region of the ¹H NMR spectrum, typically between δ 7.0 and 9.5 ppm, due to the deshielding effect of the heterocyclic ring. The protons of the amide group (-CONH₂) would appear as a broad signal, the chemical shift of which can be influenced by solvent and concentration.

Two-dimensional (2D) NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between atoms. nih.gov

COSY (¹H-¹H Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the proton framework of the pyridazine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for confirming the position of the carboxamide group on the pyridazine ring and for assigning quaternary carbon atoms.

Conformational analysis, particularly concerning the orientation of the carboxamide group relative to the pyridazine ring, can also be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which provides information about the through-space proximity of protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted NMR data. Specific values can vary based on solvent and experimental conditions. | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | | :--- | :--- | :--- | | H-3 | 9.3 - 9.5 | - | | C-3 | 150 - 155 | | C-4 | - | 135 - 140 | | H-5 | 7.8 - 8.0 | - | | C-5 | 125 - 130 | | H-6 | 9.2 - 9.4 | - | | C-6 | 155 - 160 | | C=O | - | 165 - 170 | | -NH₂ | 7.5 - 8.5 (broad) | - |

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. nih.gov By measuring the absorption or scattering of light, these methods allow for the identification of specific functional groups and provide a "fingerprint" for the molecule. researchgate.net

In the analysis of this compound, IR and Raman spectra reveal characteristic bands corresponding to the vibrations of its constituent parts. researchgate.net

Amide Group Vibrations : The primary amide group (-CONH₂) gives rise to several distinct bands. The N-H stretching vibrations typically appear as two bands in the 3400-3100 cm⁻¹ region. The C=O stretching vibration (Amide I band) is a strong, prominent peak usually found between 1720 and 1650 cm⁻¹. The N-H bending vibration (Amide II band) occurs in the 1650-1590 cm⁻¹ range.

Pyridazine Ring Vibrations : The pyridazine ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic ring are observed in the 1600-1400 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the ring, appear at lower frequencies and are often characteristic of the heterocyclic system. core.ac.uk

C-C and C-N Stretching : Vibrations corresponding to the stretching of the C-C bond connecting the carboxamide group to the ring and the C-N bond of the amide are found in the 1300-1000 cm⁻¹ region.

Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental spectra to perform detailed vibrational assignments, correlating specific observed bands with calculated vibrational modes. researchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound This interactive table outlines key vibrational modes. The intensity (s=strong, m=medium, w=weak) and position can differ between IR and Raman spectra.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretching (Amide) | 3400 - 3100 | m-s (IR) |

| C-H Stretching (Aromatic) | 3100 - 3000 | m (IR), s (Raman) |

| C=O Stretching (Amide I) | 1720 - 1650 | s (IR) |

| N-H Bending (Amide II) | 1650 - 1590 | m-s (IR) |

| C=N, C=C Ring Stretching | 1600 - 1400 | m-s |

| C-N Stretching (Amide III) | 1420 - 1380 | m |

| Ring Breathing Modes | 1050 - 950 | s (Raman) |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound and to deduce its structure by analyzing fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. researchgate.net

In a typical electron ionization (EI) mass spectrum, this compound would first form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The analysis of these fragments provides a roadmap of the molecule's structure. chemguide.co.uk

Common fragmentation pathways for this compound would likely include:

Loss of the Amide Group : Cleavage of the bond between the pyridazine ring and the carboxamide group can lead to the loss of a ·CONH₂ radical (44 Da), resulting in a prominent peak corresponding to the pyridazinyl cation.

Alpha-Cleavage : The loss of a hydrogen radical (H·) or the entire amino group (·NH₂) can occur.

Loss of Carbon Monoxide : Following the initial loss of ·NH₂, the resulting acylium ion can lose carbon monoxide (CO, 28 Da). libretexts.org

Ring Cleavage : The pyridazine ring itself can fragment, typically through the loss of N₂ (28 Da) or HCN (27 Da), characteristic of nitrogen-containing heterocyclic compounds.

By piecing together the masses of the observed fragments, the structure of the parent molecule can be confirmed. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (C₅H₅N₃O, MW ≈ 123.11) This interactive table shows potential fragments and their corresponding mass-to-charge ratios (m/z). The relative abundance of peaks depends on the ionization method and energy.

| Fragment Ion | Proposed Structure | m/z (Da) |

|---|---|---|

| [M]⁺• | C₅H₅N₃O⁺• | 123 |

| [M - NH₂]⁺ | C₅H₄N₂O⁺ | 107 |

| [M - CO]⁺• | C₄H₅N₃⁺• | 95 |

| [M - CONH₂]⁺ | C₄H₃N₂⁺ | 79 |

| [C₄H₃N₂ - HCN]⁺ | C₃H₂N⁺ | 52 |

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals.

For this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* and n→π* transitions. researchgate.net

π→π Transitions: These are typically high-intensity absorptions resulting from the excitation of electrons in the π-bonding orbitals of the aromatic pyridazine ring to anti-bonding π orbitals.

n→π Transitions: These lower-intensity absorptions involve the excitation of non-bonding electrons (from the nitrogen lone pairs) to anti-bonding π orbitals.

The position (λₘₐₓ) and intensity of these absorption bands are sensitive to the solvent polarity and the presence of substituents on the pyridazine ring.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While not all molecules fluoresce, derivatives of pyridazine can be engineered to be fluorescent. researchgate.net The fluorescence spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield are key parameters that characterize the optical properties of such compounds. These properties are critical for applications in materials science and bioimaging. nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination of this compound and its Complexes

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.

Single crystal X-ray diffraction analysis of this compound or its co-crystals and complexes provides an exact picture of its solid-state conformation and intermolecular interactions. mdpi.com By irradiating a single crystal with X-rays, a diffraction pattern is produced, which can be mathematically analyzed to generate a three-dimensional electron density map of the molecule.

From this analysis, the following key structural details are obtained:

Molecular Geometry : Precise bond lengths and bond angles of the pyridazine ring and the carboxamide substituent are determined. This allows for the assessment of ring planarity and the conformation of the amide group relative to the ring. researchgate.net

Crystal Packing : The arrangement of molecules in the crystal lattice is revealed, highlighting the dominant intermolecular forces that govern the supramolecular architecture. researchgate.net For this compound, hydrogen bonding is expected to be a primary organizing force. The amide group, with its N-H donors and C=O acceptor, can form robust hydrogen bonds with the nitrogen atoms of the pyridazine ring or with adjacent amide groups, often leading to the formation of dimers, chains, or sheets. nih.goviucr.org

The crystallographic data are typically deposited in databases such as the Cambridge Crystallographic Data Centre (CCDC) and are essential for understanding structure-property relationships.

Table 4: Representative Crystallographic Parameters for a Pyridazine Derivative (Pyridazine-4-carboxylic acid) This interactive table presents typical crystallographic data obtained from single-crystal X-ray diffraction analysis, using Pyridazine-4-carboxylic acid as a close analogue. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 11.165(2) |

| b (Å) | 6.215(1) |

| c (Å) | 7.413(2) |

| V (ų) | 514.4 |

| Z (molecules/unit cell) | 4 |

| Key Hydrogen Bond | O-H···N |

Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly

A comprehensive analysis of the intermolecular interactions for this compound is hindered by the limited availability of specific crystallographic and detailed spectroscopic data in published literature. The formation of hydrogen bonds and subsequent supramolecular assemblies are fundamental to understanding the solid-state structure and properties of a crystalline compound. This analysis typically relies on single-crystal X-ray diffraction data, which provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

While the pyridazine ring itself is known to participate in hydrogen bonding, with its nitrogen atoms acting as hydrogen bond acceptors, the specific patterns for this compound are not well-documented. nih.gov For related compounds, such as pyridazine-4-carboxylic acid, crystallographic studies have identified intermolecular O-H···N hydrogen bonds that link molecules together. researchgate.net However, the substitution of the carboxylic acid group with a carboxamide group introduces N-H donor sites, which would lead to fundamentally different and likely more complex hydrogen-bonding networks, such as N-H···N or N-H···O interactions.

In analogous heterocyclic carboxamides, like pyrazine (B50134) and pyridine (B92270) derivatives, the amide group is a robust synthon for forming predictable supramolecular structures. nih.govnih.gov Common motifs include the formation of centrosymmetric dimers via pairs of N-H···O hydrogen bonds, creating characteristic R²₂(8) ring patterns. mdpi.com These dimers can then be further assembled into one-dimensional chains, two-dimensional sheets, or three-dimensional networks through other interactions, including weaker C-H···O or C-H···N hydrogen bonds and π–π stacking between the aromatic rings. nih.goviucr.org

Spectroscopic methods, particularly FT-IR, are also crucial for analyzing hydrogen bonding. The presence of intermolecular hydrogen bonds typically causes a red shift (a shift to lower wavenumbers) and broadening of the N-H stretching vibrations of the amide group in the solid-state spectrum compared to the gas phase or in a dilute non-polar solution. mdpi.com However, without specific experimental spectra and their interpretation for this compound, a detailed analysis remains speculative.

Due to the absence of a published crystal structure for this compound, a definitive description of its hydrogen bonding and supramolecular assembly cannot be provided at this time. The generation of detailed data tables specifying donor-acceptor distances and angles, or the description of specific supramolecular synthons, awaits further experimental investigation of this compound.

Computational and Theoretical Investigations of Pyridazine 4 Carboxamide

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has become a important method for investigating the electronic properties and reactivity of molecular systems. By calculating the electron density, DFT can accurately predict various chemical and physical properties of Pyridazine-4-carboxamide.

The electronic structure of a molecule is fundamental to its reactivity and interactions. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.govemerginginvestigators.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small gap implies the molecule is more reactive and less stable. irjweb.comnih.gov For many nitrogen-based drugs, this energy gap typically falls within the range of 3.5-4.5 eV, indicating a balance of stability and reactivity. emerginginvestigators.org

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are valuable for predicting how a molecule will interact with other molecules, particularly biological receptors. For instance, in derivatives of pyrazine-2-carboxylic acid, a related isomer, the most negative electrostatic potentials are associated with the oxygen and nitrogen atoms of the carboxamide and pyrazine (B50134) ring, indicating these are likely sites for electrophilic attack and hydrogen bond acceptance. nih.gov The positive potential regions, often found around the amide and ring hydrogens, suggest sites for nucleophilic attack. nih.gov For Pyridine-4-carboxamide, atoms such as C3, C11, N8, O9, and C6 are identified as electrophilic active centers based on their negative charges. mdpi.com

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability; higher energy indicates a better donor. researchgate.net |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability; lower energy indicates a better acceptor. |

| Energy Gap (ΔE) (eV) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability; a large gap implies high stability. irjweb.comnih.govemerginginvestigators.org |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

The three-dimensional shape, or conformation, of this compound is critical for its biological activity, as it dictates how the molecule can fit into the binding site of a target protein. Computational methods are used to perform conformational analysis and energy minimization to identify the most stable, low-energy conformations.

Studies on related pyridazine carboxamide derivatives show that their preferred conformation is often stabilized by intramolecular hydrogen bonds. For example, in pyridazine-3-carboxamide (B1582110) derivatives, an intramolecular hydrogen bond can form between the amide N-H and the nearby nitrogen atom of the pyridazine ring. nih.gov This interaction helps to maintain a planar topology, which can be crucial for effective binding to a biological target. blumberginstitute.org The alignment of the dipole moments of the pyridazine ring and the amide group can also contribute to the stability of a particular conformation. nih.gov In a series of 3,6-bis(4-triazolyl)pyridazines, the anti-conformation of the triazole-pyridazine linkages was found to be strongly preferred. hhu.de These findings suggest that the conformation of this compound is likely influenced by a combination of intramolecular hydrogen bonding and dipolar interactions, leading to a relatively rigid structure.

Quantum chemical calculations can be used to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

For example, in the characterization of various pyridazine derivatives, specific spectral features are consistently observed. The IR spectra typically show a characteristic absorption band for the aromatic ketone (C=O) in the range of 1600 to 1780 cm⁻¹. jocpr.com The N-H stretching of the amide group usually appears as a medium-intensity peak between 3070 and 3500 cm⁻¹. jocpr.com

In ¹H NMR spectra of pyridazine derivatives, the proton of the NH group in the pyridazine ring often appears as a singlet at a downfield chemical shift, for instance, between 11.70 and 13.0 ppm. jocpr.com The ¹³C NMR spectrum for these compounds shows a characteristic signal for the carbonyl carbon (C=O) of the pyridazine ring at around 158 ppm. jocpr.com DFT calculations on platinum-pyrazine carboxamide derivatives have also been used to analyze their optimized structures and relate them to spectroscopic findings. bendola.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at the molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). A lower binding energy generally indicates a more stable and potent interaction.

Docking studies on derivatives of pyridazine carboxamide have shown promising results. For instance, N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives have been evaluated as potential modulators of glutamate (B1630785) receptors. cyberleninka.rudoaj.orgresearchgate.net The predicted binding energies for these compounds with the mGluR5 receptor ranged from -5.2 to -11.2 kcal/mol, which is favorable compared to the native ligand fenobam (B1672515) (-8.7 kcal/mol). cyberleninka.ru Similarly, high affinities were predicted for these derivatives with NMDA glutamate receptors, with binding energies ranging from -8.7 to -11.6 kcal/mol, comparable to the native ligand ifenprodil (B1662929) (-11.3 kcal/mol). cyberleninka.ru

In another study, pyridazin-3(2H)-one derivatives demonstrated good affinities for α1-adrenoceptors, with Ki values in the low nanomolar range. acs.org These studies highlight the potential of the pyridazine carboxamide scaffold to form high-affinity interactions with various biological targets.

| Compound Class | Target Receptor | Predicted Binding Energy (kcal/mol) | Reference Ligand Binding Energy (kcal/mol) |

|---|---|---|---|

| N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides | mGluR5 | -5.2 to -11.2 | -8.7 (Fenobam) cyberleninka.ru |

| N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides | NMDA GluN2B | -8.7 to -11.6 | -11.3 (Ifenprodil) cyberleninka.ru |

| N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides | mGluR8 | -5.0 to -8.7 | -6.1 (L-AP4) cyberleninka.ru |

The stability of a ligand-target complex is determined by a combination of non-covalent interactions. Understanding these specific interactions is crucial for rational drug design. The pyridazine ring possesses unique physicochemical properties that enable it to participate in various types of interactions. nih.govnih.gov

Hydrogen Bonds: The nitrogen atoms of the pyridazine ring are effective hydrogen bond acceptors. nih.gov This dual hydrogen-bonding capacity is a significant feature that can be exploited in drug design. nih.govnih.gov In some cases, both nitrogen atoms can simultaneously engage a target protein, forming robust interactions. nih.gov The carboxamide group also contains hydrogen bond donors (N-H) and acceptors (C=O), further enhancing the molecule's ability to form hydrogen bonds with receptor residues. For instance, the NH group of the carboxamide in some ruthenium complexes has been suggested to form hydrogen bonds with DNA nucleobases, strengthening the interaction. nih.gov

Hydrophobic Interactions: Hydrophobic interactions occur between nonpolar groups and are a major driving force for ligand binding. nih.gov The carbon-hydrogen framework of the pyridazine ring and any alkyl or aryl substituents can engage in hydrophobic interactions with nonpolar pockets within a receptor's active site. mdpi.comnih.gov Optimizing these hydrophobic interactions is a key strategy in drug design to improve binding affinity and efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. In the context of pyridazine-carboxamide derivatives and structurally related compounds, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to elucidate the structural requirements for their biological activities.

For instance, 3D-QSAR studies on aminopyridine carboxamides as c-Jun N-terminal kinase-1 (JNK-1) inhibitors have been performed to understand the structural and chemical features responsible for their inhibitory activity. nih.gov These studies utilize molecular docking to determine the probable binding conformations of the compounds in the active site of the target protein, which then serves as a template for aligning the molecules for CoMFA and CoMSIA. nih.gov A successful CoMFA model for aminopyridine carboxamides yielded a high cross-validated q² of 0.585 and a non-cross-validated r² of 0.988, indicating a robust and predictive model. nih.gov The contour maps generated from such models provide insights into how steric, electrostatic, and hydrophobic fields of the molecules influence their activity, thereby guiding the design of more potent inhibitors. nih.govcmjpublishers.com

Similarly, in the field of agrochemicals, 3D-QSAR studies have been conducted on N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives as potential succinate (B1194679) dehydrogenase inhibitors. uniss.it These studies, in conjunction with molecular docking, help to rationalize the structure-activity relationships (SAR) observed from biological testing. For example, preliminary SAR analysis revealed that the introduction of a 4-pyridinyl group to the amine moiety of the pyrazole (B372694) carboxamide structure and a phenyl group at the 1-position of the pyrazole ring resulted in good antifungal activity. uniss.it

The statistical significance of 3D-QSAR models is a critical aspect of their validation. Key statistical parameters and their typical values in such studies are summarized in the table below.

| Statistical Parameter | Description | Typical Value for a Good Model |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by systematically leaving out data points during model generation and predicting them. | > 0.5 |

| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model to the training set data. | > 0.6 |

| Standard Error of Estimate (SEE) | A measure of the absolute error of the predictions. | Lower values are better. |

| F-statistic | A measure of the statistical significance of the regression model. | Higher values indicate greater significance. |

These computational approaches are powerful tools for understanding the interaction between ligands and their biological targets, enabling the rational design of new this compound derivatives with enhanced activities.

In Silico Prediction of Biological Activity and Drug-likeness

In silico methods are crucial in modern drug discovery for the early assessment of the pharmacological potential of chemical compounds. These computational tools can predict a compound's biological activity and its "drug-likeness," which encompasses properties that make it a viable drug candidate.

ADME Prediction and Pharmacokinetic Profiling

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical determinants of a drug's efficacy and safety. In silico ADME prediction allows for the early identification of compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in drug development.

For derivatives of pyridazinone-4-carboxamide, in silico ADME predictions have suggested favorable pharmacokinetic profiles. nih.govuniss.it Studies on these compounds as cannabinoid receptor type 2 (CB2R) inverse agonists have indicated their potential as promising therapeutic agents. nih.govnih.gov For instance, one potent and selective CB2R inverse agonist from this class was found to have a favorable in silico pharmacokinetic profile. nih.gov Similarly, a study on pyridine-4-carbohydrazide derivatives showed that structural modifications positively influenced their ADME profiles compared to the parent compound, although some challenges like limited solubility and potential for P-glycoprotein interactions were also identified. cmjpublishers.comauctoresonline.org

The following table summarizes some key ADME parameters and their desired values for oral drug candidates.

| ADME Parameter | Description | Favorable Range |

| Human Intestinal Absorption (HIA) | The percentage of a drug that is absorbed from the gut into the bloodstream. | > 80% |

| Blood-Brain Barrier (BBB) Penetration | The ability of a drug to cross the BBB and enter the central nervous system. | LogBB > 0.3 for CNS active drugs; LogBB < -1.0 for CNS inactive drugs |

| CYP450 Inhibition | Inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions. | Non-inhibitor |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Interaction with P-gp, an efflux pump that can limit drug absorption and distribution. | Non-substrate/Non-inhibitor |

| Aqueous Solubility | The ability of a compound to dissolve in water, which affects its absorption. | LogS > -4 |

Lipinski's Rule of Five and Other Cheminformatic Analyses

Cheminformatic analyses, particularly the assessment of "drug-likeness," are essential for filtering large compound libraries and prioritizing candidates for further development. Lipinski's Rule of Five is a widely used guideline to evaluate the potential for a compound to be an orally active drug in humans. nih.govdrugbank.comtaylorandfrancis.com This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight (MW) : ≤ 500 Daltons

LogP (octanol-water partition coefficient) : ≤ 5

Hydrogen Bond Donors (HBD) : ≤ 5

Hydrogen Bond Acceptors (HBA) : ≤ 10

Studies on pyridine-4-carbohydrazide derivatives have utilized Lipinski's Rule of Five, along with Veber's rules (which consider the number of rotatable bonds and polar surface area), to assess their drug-likeness. cmjpublishers.com The table below outlines the parameters of Lipinski's Rule of Five.

| Lipinski's Rule of Five Parameter | Condition for Good Oral Bioavailability |

| Molecular Weight (MW) | ≤ 500 Da |

| LogP | ≤ 5 |

| Hydrogen Bond Donors (HBD) | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 |

It is important to note that these are guidelines, and some orally active drugs, particularly natural products, may violate one or more of these rules. taylorandfrancis.com Nevertheless, these in silico tools are invaluable for the efficient design and optimization of new chemical entities with therapeutic potential.

Structure Activity Relationship Sar Studies of Pyridazine 4 Carboxamide Analogues

Systematic Structural Modifications and Their Impact on Biological Potency

The biological activity of pyridazine-4-carboxamide derivatives is highly sensitive to structural modifications. Systematic alterations at various positions of the molecule have been explored to delineate the key determinants of potency and to optimize for desired biological effects.

Role of Substituents on the Pyridazine (B1198779) Ring System

The pyridazine ring is a critical component of the pharmacophore, and its substitution pattern plays a pivotal role in modulating biological activity. The electronic and steric properties of substituents on the pyridazine ring can influence binding interactions with biological targets. For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the nature and position of substituents on the pyridine (B92270) ring were found to be crucial for their analgesic and anti-inflammatory properties. While specific data on pyridazine-4-carboxamides is limited in publicly available research, general principles suggest that electron-donating or electron-withdrawing groups can alter the charge distribution of the pyridazine ring, thereby affecting its ability to form hydrogen bonds or engage in other non-covalent interactions with a target protein.

The introduction of a methyl group on the pyridazine ring, for example, can enhance lipophilicity and potentially lead to improved cell permeability and biological activity. Conversely, the placement of bulky substituents could introduce steric hindrance, negatively impacting binding affinity. The precise effect of a substituent is highly dependent on the specific biological target and the topology of its binding site.

Influence of N-substituents on the Carboxamide Moiety

In related heterocyclic carboxamide series, the nature of the N-substituent has been shown to be a major determinant of activity. For instance, in a series of N-substituted-(indol-3-yl)alkanamides, the introduction of an alkyl chain between the indole (B1671886) and carboxamide moieties led to a significant increase in anti-inflammatory activity compared to direct carboxamide analogues nih.gov. This highlights the importance of the linker and the spatial orientation of the N-substituent.

For pyridazine-4-carboxamides, N-aryl and N-alkyl substituents of varying sizes and electronic properties have been investigated. The presence of aromatic rings can facilitate π-π stacking interactions within the binding site, while flexible alkyl chains can adopt conformations to access hydrophobic pockets. The substitution pattern on an N-aryl ring is also critical, with the position and nature of substituents influencing both potency and selectivity. For example, in a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, variation of substituents on a benzyl (B1604629) group attached to the carboxamide nitrogen had a significant impact on selectivity against different kinases.

| Compound | N-Substituent | Biological Activity (IC₅₀, µM) |

| 1a | Methyl | 10.5 |

| 1b | Ethyl | 8.2 |

| 1c | Phenyl | 5.1 |

| 1d | 4-Chlorophenyl | 2.3 |

| 1e | 4-Methoxyphenyl | 4.8 |

This is a hypothetical table for illustrative purposes.

Impact of Bridging and Peripheral Modifications on Activity

Beyond simple substitution, more complex structural modifications involving bridging scaffolds and peripheral groups have been explored to enhance the therapeutic potential of this compound analogues. Bridging modifications can constrain the molecule into a specific conformation, which may be more favorable for binding to a biological target, thus increasing potency and selectivity.

The introduction of a piperazine (B1678402) ring as a bridging element between the this compound core and a peripheral group is a common strategy in medicinal chemistry. In a study of N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides, the length of the alkyl linker and the nature of the substituent on the terminal phenyl ring were critical for inhibitory activity against Leishmania CYP51 and CYP5122A1 nih.gov.

Peripheral modifications, which involve the addition of larger chemical moieties to the core structure, can be used to target additional binding pockets or to modulate the physicochemical properties of the molecule. For instance, the attachment of a second heterocyclic ring system could lead to new interactions with the target protein or improve properties such as solubility and metabolic stability. While specific examples for pyridazine-4-carboxamides are not extensively documented in the public domain, this strategy is a cornerstone of modern drug design.

Optimization Strategies for Improved Biological Activity and Selectivity Profiles

The optimization of lead compounds is a critical step in the drug discovery process. For this compound analogues, various strategies are employed to enhance their biological activity and selectivity. A common approach involves iterative cycles of chemical synthesis and biological testing, guided by the SAR data obtained from initial screening.

One key optimization strategy is the use of bioisosteric replacements. This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, a phenyl ring might be replaced with a pyridyl or thiophene (B33073) ring to alter electronic properties and introduce new hydrogen bonding opportunities.

Another important strategy is structure-based drug design, which utilizes the three-dimensional structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy. This information allows for the rational design of analogues that can form more favorable interactions with the target's binding site. For instance, if a hydrophobic pocket is identified, analogues with lipophilic substituents can be designed to occupy that space.

Selectivity is a crucial aspect of drug design, as off-target effects can lead to undesirable side effects. Optimization for selectivity often involves identifying differences in the binding sites of the target protein and related proteins. By designing analogues that exploit these differences, it is possible to achieve a high degree of selectivity. For example, in the development of kinase inhibitors, selectivity is often achieved by targeting non-conserved regions of the ATP-binding pocket.

Structure-Property Relationship (SPR) Analyses in this compound Series

Structure-property relationship (SPR) analysis is an essential component of modern drug discovery that focuses on understanding how a molecule's chemical structure influences its physicochemical and pharmacokinetic properties. For the this compound series, SPR studies are crucial for optimizing properties such as solubility, permeability, metabolic stability, and oral bioavailability.

Key physicochemical properties that are often evaluated in SPR studies include lipophilicity (logP or logD), aqueous solubility, and polar surface area (PSA). These properties have a significant impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For example, compounds with very high lipophilicity may have poor aqueous solubility and be prone to non-specific binding, while very polar compounds may have poor membrane permeability.

Computational tools are widely used in SPR analysis to predict the properties of virtual compounds before they are synthesized. This in silico approach can help to prioritize the synthesis of compounds with a higher probability of having favorable drug-like properties.

A hypothetical data table illustrating SPR analysis for a generic this compound series is presented below. This table is for illustrative purposes, as specific, comprehensive public data for this compound class is limited.

| Compound | logP | Aqueous Solubility (µg/mL) | Caco-2 Permeability (10⁻⁶ cm/s) |

| 2a | 2.1 | 150 | 5.2 |

| 2b | 3.5 | 25 | 15.8 |

| 2c | 1.8 | 210 | 2.1 |

| 2d | 2.9 | 75 | 10.5 |

This is a hypothetical table for illustrative purposes.

By systematically modifying the structure of this compound analogues and analyzing the resulting changes in their properties, medicinal chemists can develop a deeper understanding of the SPR for this chemical series. This knowledge is then used to guide the design of new compounds with an optimal balance of biological activity and drug-like properties.

Biological Activity and Pharmacological Potential of Pyridazine 4 Carboxamide Derivatives

Anticancer and Anti-proliferative Activities

Pyridazine-containing compounds have shown considerable promise as anticancer agents, with several derivatives currently in clinical trials. informahealthcare.com The advantageous physicochemical properties and antitumor potential of the pyridazine (B1198779) scaffold make it a central core in the design of numerous anticancer molecules. nih.gov Research has demonstrated that these compounds can exert their effects through various pathways, showcasing their potential in cancer therapy. informahealthcare.com

One notable example is compound 2b (a pyrimido-pyridazine derivative), which has exhibited anticancer potential comparable to the well-established drug cisplatin. informahealthcare.com In vivo studies on mice showed that treatment with compound 2b at its maximum tolerable dose suppressed tumor size and volume to a degree nearly identical to that of cisplatin. informahealthcare.com Another derivative, compound 4a , demonstrated potent anticancer activity against the colon cancer cell line (HCT-116) with an IC50 of 11.90 μM, a potency comparable to imatinib. derpharmachemica.com A series of novel 3,6-disubstituted pyridazine derivatives were designed and evaluated as preclinical anticancer candidates, with compound 9e showing the highest growth inhibition against the majority of the NCI-60 cancer cell lines. acs.org

A key mechanism through which pyridazine-4-carboxamide derivatives exert their anticancer effects is the inhibition of specific kinases and oncogenic pathways that are crucial for cancer cell proliferation and survival.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDKs are a family of serine/threonine kinases that play a vital role in regulating the cell cycle. semanticscholar.orgnih.gov The inhibition of these kinases, particularly CDK2, can lead to cell cycle arrest and prevent the proliferation of cancer cells. semanticscholar.orgmdpi.com The pyrido[2,3-d]pyrimidin-7-one template, a related heterocyclic structure, has been identified as a privileged structure for inhibiting ATP-dependent kinases, including CDKs. researchgate.net The development of small molecule CDK2 inhibitors is a promising therapeutic strategy for proliferative diseases like cancer. semanticscholar.org Bioisosteric replacement of a phenylsulfonamide moiety with pyrazole (B372694) derivatives in a lead compound led to a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines that exhibited potent CDK2 inhibitory activity. mdpi.com

Janus Kinase 2 (JAK2) Inhibition: The JAK-STAT signaling pathway is instrumental in mediating cellular responses to cytokines, which control cell survival, proliferation, and differentiation. nih.gov A mutation (V617F) in the tyrosine kinase JAK2 is frequently found in myeloproliferative disorders (MPDs), leading to its hyperactivation. nih.gov This makes JAK2 a prime target for therapeutic intervention. De novo design efforts have identified 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides as a viable lead series for potent and orally active JAK2 inhibitors. nih.gov Further optimization led to the discovery of compound 65 (7-(2-aminopyrimidin-5-yl)-1-{[(1R)-1-cyclopropyl-2,2,2-trifluoroethyl]amino}-5H-pyrido[4,3-b]indole-4-carboxamide), which demonstrated excellent selectivity and in vivo efficacy in animal models. nih.gov Additionally, a new class of JAK inhibitors was discovered using a rationally designed pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold. researchgate.net

The anticancer activity of this compound derivatives has been evaluated against a variety of human cancer cell lines, demonstrating both broad-spectrum and cell line-specific efficacy.

For instance, a series of synthesized pyridazine derivatives were screened for their in vitro anticancer activity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. derpharmachemica.com Among these, compound 4a showed significant potency against the HCT-116 cell line. derpharmachemica.com In another study, pyridine-dicarboxamide-cyclohexanone derivatives were evaluated against a panel of cancer cell lines including MCF-7, MDA-MB-231, SAS, PC-3, HCT-116, HuH-7, and HepG2. mdpi.com The MDA-MB-231 breast cancer cell line was found to be the most sensitive to compounds 3c, 3e, 3d, 3j, and 3l . mdpi.com Notably, compound 3l exhibited good potency against HCT-116 colorectal cancer cells and high toxicity against HuH-7 liver cancer cells, with IC50 values three times lower than that of cisplatin. mdpi.com

The table below summarizes the anticancer activity of selected pyridazine derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 4a | HCT-116 (Colon) | 11.90 μM | derpharmachemica.com |

| Compound 3l | MDA-MB-231 (Breast) | 5 ± 0.25 µM | mdpi.com |

| Compound 3l | HCT-116 (Colon) | 6 ± 0.78 µM | mdpi.com |

| Compound 3l | HuH-7 (Liver) | 4.5 ± 0.3 µM | mdpi.com |

| Compound 3e | MDA-MB-231 (Breast) | 5 ± 0.5 µM | mdpi.com |

| Compound 3c | MDA-MB-231 (Breast) | 7 ± 1.12 µM | mdpi.com |

Antimicrobial Activities: Antibacterial and Antifungal Efficacy

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial agents. These compounds have been reported to possess a broad spectrum of activity, including antibacterial, antifungal, and antitubercular effects. mdpi.comafricaresearchconnects.comresearchgate.net

Research has shown that pyridazine derivatives are effective against both Gram-positive and Gram-negative bacteria. A study on novel pyridazinone derivatives revealed that most of the tested compounds exhibited moderate to significant antibacterial activity against strains such as S. aureus (methicillin-resistant), E. coli, A. baumannii, P. aeruginosa, and S. typhimurium. mdpi.com Specifically, compounds 7 and 13 were found to be the most potent, with MIC values ranging from 3.74 to 8.92 µM against S. aureus (MRSA), P. aeruginosa, and A. baumannii. mdpi.com

Another study reported that newly synthesized pyridazines showed strong to very strong antibacterial activity against Gram-negative bacteria, with chloro derivatives exhibiting the highest potency. dntb.gov.ua Their MIC values (0.892–3.744 μg/mL) were lower than that of chloramphenicol (B1208) against E. coli, P. aeruginosa, and S. marcescens. dntb.gov.ua The evaluation of pyrazine (B50134) carboxamide derivatives also showed moderate to good in-vitro antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net

The following table presents the minimum inhibitory concentration (MIC) values of selected pyridazine derivatives against various bacterial strains.

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 7 | S. aureus (MRSA) | 3.74–8.92 µM | mdpi.com |

| Compound 13 | P. aeruginosa | 3.74–8.92 µM | mdpi.com |

| Compound 13 | A. baumannii | 3.74–8.92 µM | mdpi.com |

| Chloro derivatives | E. coli | 0.892–3.744 μg/mL | dntb.gov.ua |

| Chloro derivatives | P. aeruginosa | 0.892–3.744 μg/mL | dntb.gov.ua |

| Chloro derivatives | S. marcescens | 0.892–3.744 μg/mL | dntb.gov.ua |

This compound derivatives have also been investigated for their antifungal properties. Pyrazine carboxamide derivatives have been reported to possess fungicidal activity. jocpr.com A series of these derivatives were evaluated for their antifungal activity against Candida albicans and Aspergillus niger. jocpr.com While some compounds showed activity, it was generally less than the standard drug fluconazole. jocpr.com

In a different study, novel pyridine (B92270) carboxamide derivatives were synthesized and evaluated for their antifungal activity. nih.govCompound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) displayed good in vivo antifungal activity against Botrytis cinerea. nih.gov This compound also exhibited significant inhibition of succinate (B1194679) dehydrogenase (SDH), with an IC50 value of 5.6 mg/L, which is comparable to the commercial fungicide thifluzamide. nih.gov Another series of pyrazole carboxamide derivatives showed that compounds 5b and 5f were more potent than the standard drug actidione against Candida albicans. jocpr.com

The table below details the antifungal activity of specific pyridazine and related carboxamide derivatives.

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Compound 3f | Botrytis cinerea | Preventative efficacy of 53.9% at 200 mg/L | nih.gov |

| Compound 3f (SDH Inhibition) | Botrytis cinerea | IC50 = 5.6 mg/L | nih.gov |

| Compound 5b | Candida albicans | MIC = 250 µg/mL | jocpr.com |

| Compound 5f | Candida albicans | MIC = 500 µg/mL | jocpr.com |

The ability of bacteria to form biofilms contributes significantly to their resistance to antibiotics. Therefore, compounds that can inhibit biofilm formation or modulate bacterial virulence factors are of great interest. Ruthenium complexes with pyridazine carboxylic acid have been investigated for their anti-biofilm activity against Pseudomonas aeruginosa PAO1. nih.govmdpi.com These complexes demonstrated comparable anti-biofilm activity and were more effective than the free ligand. nih.gov

Furthermore, these ruthenium complexes showed high suppressive activity in the production of pyoverdine, a key virulence factor in P. aeruginosa. nih.govmdpi.com This inhibition of pyoverdine production indicates a reduction in the virulence of the bacteria. nih.govmdpi.com The inhibitory effect of the complexes was comparable to that of ciprofloxacin. mdpi.com

Anti-inflammatory Properties

Derivatives of this compound have been investigated for their anti-inflammatory potential, primarily through the inhibition of key enzymes in the inflammatory pathway. The pyridazine and pyridazinone cores are recognized as important templates for the development of selective inhibitors of cyclooxygenase-2 (COX-2). ddtjournal.netnih.govnih.gov The anti-inflammatory and analgesic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are achieved by inhibiting COX enzymes, which blocks prostaglandin (B15479496) synthesis. ddtjournal.netnih.gov Developing selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with non-selective COX-1/COX-2 inhibition. ddtjournal.net

Research has shown that pyridazinone derivatives can be potent and selective COX-2 inhibitors. nih.gov For instance, certain 2,3-disubstituted-4-thiazolidinone derivatives incorporating a pyridazine scaffold have been identified as potent COX-2 inhibitors. nih.gov The incorporation of moieties such as thiazole (B1198619) and 4-thiazolidinone (B1220212) into pyridazine-based compounds has been shown to enhance selectivity for COX-2. nih.gov Hybrid compounds that combine the pyrazole and pyridazine pharmacophores have also demonstrated significant anti-inflammatory activity. internationalscholarsjournals.com

The anti-inflammatory effects of these derivatives are linked to their ability to suppress the activity of COX enzymes, thereby reducing the production of prostaglandin E2 (PGE2). nih.gov Some pyridazine derivatives have shown superior COX-2 inhibition compared to the well-known selective COX-2 inhibitor, celecoxib. bohrium.com For example, a study on pyridazine-based compounds reported four derivatives (7, 12, 16, and 24) with better docking scores and higher in vitro COX-2 inhibition than celecoxib. bohrium.com

| Compound | COX-2 Inhibition (%) | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Compound 7 | 101.23% | -9.72 | bohrium.com |

| Compound 12 | 109.56% | -10.48 | bohrium.com |

| Compound 16 | 108.25% | -9.71 | bohrium.com |

| Compound 24 | 103.90% | -9.46 | bohrium.com |

| Celecoxib (Standard) | 100% | -9.15 | bohrium.com |

Antiviral Activities (e.g., against SARS-CoV-2, Enteroviruses)

The this compound scaffold and related pyridine derivatives have emerged as compounds of interest in the search for new antiviral agents, particularly in the context of the SARS-CoV-2 pandemic. mdpi.com Pyridine derivatives have shown therapeutic potential against a variety of viruses. nih.gov

Several studies have focused on the potential of pyridine-containing compounds to inhibit key viral targets of SARS-CoV-2. nih.gov Molecular docking studies have been employed to investigate the inhibitory potential of pyridine derivatives against crucial viral proteins. nih.gov For instance, a study identified Terpyridine as having a strong inhibitory potential against four key coronavirus targets with a binding energy of -8.8 kcal/mol. nih.gov

In vitro studies have also been conducted to evaluate the antiviral efficacy of these compounds. One study synthesized a series of epoxybenzooxocino[4,3-b]pyridine derivatives and tested their ability to inhibit SARS-CoV-2 replication in cell cultures. mdpi.com One of these derivatives, which included a 3,4-dihydroquinoxalin-2-one side group, demonstrated antiviral activity comparable to the control drug, Tilorone, with a half-maximal effective concentration (EC50) of 2.23 μg/mL. mdpi.com Another class of related compounds, pyrimidine (B1678525) thioglycoside analogs, also showed inhibitory activity against SARS-CoV-2. nih.gov Specifically, N-phenyl pyrimidine thiogalactoside (6e) and N-P-chlorophenyl pyrimidine thiogalactoside (6f) were identified as potent inhibitors. nih.gov

| Compound | Compound Type | Activity Metric (IC50/EC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Epoxybenzooxocinopyridine derivative | Pyridine Derivative | EC50 = 2.23 µg/mL | Not Reported | mdpi.com |

| Compound 6e | Pyrimidine Thioglycoside | IC50 = 18.47 µM | 25.33 | nih.gov |

| Compound 6f | Pyrimidine Thioglycoside | IC50 = 15.41 µM | 23.40 | nih.gov |

Enzyme Inhibition Studies (e.g., Succinate Dehydrogenase, Cyclooxygenase/Lipoxygenase)

The this compound core is a key feature in a number of enzyme inhibitors, with significant research focused on succinate dehydrogenase (SDH) and cyclooxygenase (COX) enzymes.

Succinate Dehydrogenase (SDH) Inhibition: Pyrazine-carboxamide derivatives have been designed and synthesized as novel succinate dehydrogenase inhibitors (SDHIs). nih.govbohrium.com SDH, also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial respiratory chain, and its inhibition can disrupt cellular energy metabolism. mdpi.com A fragment recombination strategy has been used to create new SDHIs by combining structural elements from known fungicides. nih.govbohrium.com This approach led to the development of a pyrazine-carboxamide-diphenyl-ether scaffold. nih.govbohrium.com One compound from this series, compound 6y, demonstrated potent inhibitory activity against porcine SDH, being approximately twice as potent as the known SDHI, pyraziflumid. nih.gov

Cyclooxygenase (COX) Inhibition: As detailed in the anti-inflammatory section, pyridazine derivatives are effective inhibitors of COX enzymes, particularly the inducible COX-2 isoform. ddtjournal.netnih.gov The pyridazinone structure serves as an excellent template for developing selective COX-2 inhibitors. nih.govnih.gov Studies have identified several pyridazine-based compounds that exhibit superior COX-2 inhibitory activity compared to standard drugs like celecoxib. bohrium.com

| Compound | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Compound 6y | Porcine Succinate Dehydrogenase | ~2-fold more potent than pyraziflumid | nih.gov |

| Compound 12 | Cyclooxygenase-2 (COX-2) | 109.56% inhibition | bohrium.com |

| Compound 16 | Cyclooxygenase-2 (COX-2) | 108.25% inhibition | bohrium.com |

Mechanism of Enzyme Inhibition and Target Engagement

Succinate Dehydrogenase (SDH): The mechanism of SDH inhibition by carboxamide fungicides involves binding to the ubiquinone binding site (Q-site) of the enzyme complex. researchgate.net This binding obstructs the electron transfer from succinate to ubiquinone, which is a critical step in the respiratory chain. mdpi.com Kinetic studies have shown that these carboxamide inhibitors act competitively with respect to ubiquinone. researchgate.net Molecular docking and simulation studies have provided insights into the specific interactions. The acid moiety of the carboxamide inhibitor typically inserts into the Q-site, forming van der Waals interactions with key amino acid residues, while the amine portion extends towards the opening of the binding site. researchgate.net A crucial interaction involves the carbonyl oxygen of the carboxamide group, which forms hydrogen bonds with conserved amino acid residues within the active site, such as tryptophan and tyrosine. researchgate.net

Cyclooxygenase (COX): The anti-inflammatory action of pyridazine derivatives is rooted in their ability to inhibit COX enzymes. ddtjournal.net The mechanism involves blocking the channel of the COX enzyme, thereby preventing the substrate, arachidonic acid, from reaching the active site where it is converted into prostaglandins. nih.gov The selectivity for COX-2 over COX-1 is a key aspect of modern NSAID design. This selectivity is often attributed to the ability of the inhibitor to bind to the larger, more flexible active site of the COX-2 enzyme, which possesses a side pocket that is absent in the COX-1 isoform. The incorporation of specific chemical groups, like the thiazole and 4-thiazolidinone moieties in pyridazine derivatives, is believed to enhance this selective binding. nih.gov

Other Reported Biological Activities (e.g., Antihypertensive, Antidepressant, Antimalarial, PPARα Agonism)

The this compound scaffold and its isosteres have been explored for a wide range of other pharmacological activities.

Antihypertensive Activity: Pyridazine derivatives have been synthesized and evaluated for their potential to lower blood pressure. ijpsr.com Inspired by the cardiovascular effects of drugs like hydralazine (B1673433), researchers have developed novel pyridazine-based compounds. ijpsr.comresearchgate.net In vivo studies using the non-invasive tail-cuff method in rats have shown that several synthesized pyridazine derivatives can cause a significant reduction in mean arterial blood pressure. ijpsr.comresearchgate.net

Antidepressant Activity: Certain pyridazine derivatives have been investigated for their potential antidepressant effects. A study evaluated two compounds, 5-benzyl 6-methyl 2-[4-(3-trifluoro-methyl phenyl) piperazin-1-yl] methylpyridazin-3-one (PC4) and 5-benzyl 6-methyl 2-[4-(3-chlorophenyl) piperazin-1-yl] methylpyridazin-3-one (PC13), using psychopharmacological tests in mice. nih.gov These compounds, which incorporate arylpiperazinyl moieties, demonstrated behavioral profiles indicative of potential antidepressant activity. nih.gov

Antimalarial Activity: The search for new antimalarial drugs has led to the investigation of various heterocyclic scaffolds. Pyrazolopyridine 4-carboxamides have been identified from high-throughput screening against the asexual stage of Plasmodium falciparum. nih.gov Structure-activity relationship studies have helped in optimizing this scaffold for potent anti-parasitic activity. nih.gov Similarly, a comprehensive medicinal chemistry program on quinoline-4-carboxamides led to the discovery of a compound with excellent antimalarial properties, including activity against multiple life-cycle stages of the parasite and a novel mechanism of action. acs.orgacs.org

PPARα Agonism: While direct evidence for this compound as a PPARα agonist is limited, related heterocyclic structures have shown this activity. Specifically, a series of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives have been developed as human peroxisome proliferator-activated receptor alpha (hPPARα) selective agonists. nih.gov Structure-activity relationship studies of these compounds indicated that the steric bulk of substituents and the positioning of hydrophobic and acidic parts of the molecule are critical for agonistic activity. nih.gov

In Vivo Efficacy Studies in Animal Models

The therapeutic potential of this compound derivatives and related compounds has been validated in various animal models.

Antihypertensive Studies: The antihypertensive effects of newly synthesized pyridazine derivatives have been assessed in rats. Using the non-invasive tail-cuff method, compounds such as vj3, vj6, vj9, vj14, vj19, and vj20 were found to produce a highly significant reduction in mean arterial blood pressure, although at higher doses compared to standard drugs like propranolol (B1214883) and hydralazine. ijpsr.com Another study identified compounds 4e and 4i as having appreciable antihypertensive activity in a similar model. researchgate.net

Antimalarial Studies: Quinoline-4-carboxamide derivatives have demonstrated potent in vivo efficacy in a P. berghei malaria mouse model. acs.org Optimization of the lead compounds resulted in molecules with ED90 values below 1 mg/kg when administered orally for four days. acs.org For instance, compounds 40, 43, and 44 showed a reduction in parasitemia of over 99% at a dose of 1 mg/kg. acs.org Another optimized compound, 27, had an ED90 of 2.6 mg/kg and resulted in a cure in one out of three mice at a higher dose. acs.org

Other In Vivo Studies: A representative 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivative (compound 10f), a PPARα agonist, was shown to be as effective as fenofibrate (B1672516) in reducing elevated plasma triglyceride levels in a high-fructose-fed rat model. nih.gov In the context of SDH inhibitors for agricultural use, pyrazine-carboxamide-diphenyl-ether compound 6y exhibited significant inhibitory rates against soybean gray mold (95%) and wheat powdery mildew (80%) at a dosage of 100 mg/L in greenhouse assays. nih.gov